molecular formula C15H17BFNO3 B12092317 Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 1403469-18-0

Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B12092317
CAS No.: 1403469-18-0
M. Wt: 289.11 g/mol
InChI Key: KHNFEFXTDIVATG-UHFFFAOYSA-N
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Description

Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a fluorinated phenyl group and a boronic ester moiety, making it a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves a multi-step process. One common method includes the following steps :

    Formation of the Boronic Ester Intermediate: The reaction begins with the formation of the boronic ester intermediate through a borylation reaction. This involves the reaction of a halogenated precursor with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Fluorination: The next step involves the introduction of the fluorine atom to the phenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Oxazole Ring Formation: The final step involves the cyclization to form the oxazole ring. This can be achieved through a condensation reaction involving an appropriate amide and aldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its ability to participate in various chemical reactions due to the presence of the boronic ester and fluorinated phenyl moieties. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The fluorinated phenyl ring enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is unique due to the combination of the oxazole ring, fluorinated phenyl group, and boronic ester moiety. This combination imparts unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

CAS No.

1403469-18-0

Molecular Formula

C15H17BFNO3

Molecular Weight

289.11 g/mol

IUPAC Name

5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole

InChI

InChI=1S/C15H17BFNO3/c1-14(2)15(3,4)21-16(20-14)11-5-10(6-12(17)7-11)13-8-18-9-19-13/h5-9H,1-4H3

InChI Key

KHNFEFXTDIVATG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C3=CN=CO3

Origin of Product

United States

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